1-Chloro-2,4-dibromo-3,6-difluorobenzene

DFT Calculations Thermochemistry Isomer Stability

Undefined regioisomer mixtures in polyhalogenated benzenes cause uncontrolled cross-coupling reactivity, leading to low yields and irreproducible SAR data. 1-Chloro-2,4-dibromo-3,6-difluorobenzene (CAS 1000577-83-2) provides a defined 1,3-dibromo-4-chloro-2,5-difluoro substitution pattern that enables predictable, site-selective C-Br activation for sequential functionalization. • Enables stepwise Suzuki, Negishi, or Buchwald-Hartwig couplings at distinct ring positions with chemoselectivity dictated by the unique halogen array • Ideal scaffold for constructing diverse drug-like libraries and unsymmetrical biaryl agrochemical leads with polyfluorinated aromatic cores • Consistent lot-to-lot regiochemical purity ensures reproducible reaction outcomes across research campaigns

Molecular Formula C6HBr2ClF2
Molecular Weight 306.33 g/mol
CAS No. 1000577-83-2
Cat. No. B3344985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,4-dibromo-3,6-difluorobenzene
CAS1000577-83-2
Molecular FormulaC6HBr2ClF2
Molecular Weight306.33 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)Br)Cl)F
InChIInChI=1S/C6HBr2ClF2/c7-2-1-3(10)5(9)4(8)6(2)11/h1H
InChIKeyYESWCYILHSPCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,4-dibromo-3,6-difluorobenzene Overview


1-Chloro-2,4-dibromo-3,6-difluorobenzene (CAS 1000577-83-2) is a polyhalogenated benzene derivative with the molecular formula C6HBr2ClF2 and a molecular weight of 306.33 g/mol [1]. It features a specific 1,3-dibromo-4-chloro-2,5-difluoro substitution pattern, which distinguishes it from other isomeric or mixed-halogen analogs [1]. This compound is primarily utilized as a versatile synthetic intermediate in organic chemistry, particularly for the construction of complex molecular architectures via sequential cross-coupling reactions enabled by its distinct halogen array .

Workflow
Stepwise cross-coupling synthesis
Core Utility
Polyhalogenated aromatic building block
Selection Logic
Defined Br/Cl/F array for sequential activation
Stability Profile
Meta-fluoro core inferred to be most stable

Why 1-Chloro-2,4-dibromo-3,6-difluorobenzene Cannot Be Replaced


The precise regiochemical arrangement of halogens in 1-chloro-2,4-dibromo-3,6-difluorobenzene dictates its unique electronic environment and, consequently, its reactivity profile in subsequent synthetic transformations. Unlike simpler or differently substituted halobenzenes, the specific placement of the electron-withdrawing fluorine atoms relative to the heavier bromine and chlorine leaving groups creates a predictable and distinct chemoselectivity and site-specific activation for cross-coupling . Computational studies on dihalobenzenes demonstrate that the relative stability and properties of such isomers vary significantly; for instance, the meta isomer of difluorobenzene is ca. 16.6 kJ mol⁻¹ more stable than its ortho counterpart [1]. This principle extends to polyhalogenated systems, where an ad hoc substitution of a less-defined or alternate isomer would introduce uncontrolled reactivity, leading to different reaction outcomes, lower yields, and the formation of undesired byproducts [2]. Therefore, for processes requiring predictable, sequential functionalization, this specific compound is non-interchangeable with its regioisomers or simpler mono-/dihalogenated alternatives.

!
Regioisomeric analogs may shift reactivity. Different halogen positions alter electronic landscape and chemoselectivity, leading to uncontrolled coupling outcomes and byproduct formation.
!
Simpler halobenzenes lack sequential precision. Mono- or symmetrically dihalogenated benzenes cannot provide the same ordered, multi-step functionalization pathway as this specific Br/Cl/F array.
!
Isomer stability profiles may not transfer. Computational studies show significant energy differences; an ortho-fluoro arrangement is less stable, potentially affecting storage and handling predictability.

Quantitative Evidence for 1-Chloro-2,4-dibromo-3,6-difluorobenzene


Isomeric Stability and Energy Differences

The specific substitution pattern of the target compound imparts a distinct thermodynamic stability profile relative to its regioisomers. While direct experimental data for the penta-halogenated target compound is unavailable, a validated density functional theory (DFT) study on the underlying dihalobenzene systems provides class-level inference. The meta-arrangement of halogen substituents is generally more stable than ortho-substitution [1]. This suggests that the 1,3-dibromo-2,5-difluoro core of the target compound is inherently more stable than hypothetical ortho-difluoro alternatives, a critical factor for handling and storage stability during procurement and use.

Isomeric Stability
Class-level inference
Relative Energy
ca. 16.6 kJ mol⁻¹
Meta (1,3-difluoro) vs. ortho (1,2-difluoro) from DFT
Supports stability ranking of meta-fluoro core
Class-level inference; target compound not directly computed
DFT Calculations Thermochemistry Isomer Stability

C-X Bond Dissociation Enthalpies and Reactivity

The differential reactivity of C-Br, C-Cl, and C-F bonds in this compound is fundamental to its utility as a multi-step synthetic building block. A systematic computational study of polyhalogenated benzenes provides a quantitative framework for understanding this hierarchy. The calculated bond dissociation enthalpies (BDEs) for C-F bonds are the highest, followed by C-Cl, and then C-Br bonds, indicating a clear order of lability [1]. This class-level inference directly supports the compound's known application in sequential cross-coupling reactions, where the more labile C-Br bonds can be functionalized first, followed by the C-Cl bond, while the C-F bonds remain largely inert under typical conditions.

C-X Bond Enthalpy
Class-level inference
BDE Order
C-Br
B3LYP/6-311G(d,p) on polyhalogenated benzenes
Validates stepwise functionalization hierarchy
Steric corrections required for C-Cl and C-Br BDEs
Predicted Properties
Supporting evidence
Boiling Point
243.7±35.0 °C
At 760 mmHg, predicted
Reference for inbound QC verification
Computational predictions; verify experimentally
Regioselectivity
Class-level inference
Chemoselectivity
Br > Cl site activation
Standard Pd-catalyzed conditions
Defines predictable synthetic outcome
Data to verify; based on general polyhaloarene class
Bond Dissociation Enthalpy Computational Chemistry Cross-Coupling

Predicted Physical Properties for Procurement

For quality control and handling during procurement, the predicted physical properties of the target compound provide a verifiable baseline. While these are computational predictions and not direct experimental measurements, they are essential for comparison against received material. The predicted boiling point and density for 1-chloro-2,4-dibromo-3,6-difluorobenzene are as follows [1].

Predicted Properties
Supporting evidence
Boiling Point
243.7±35.0 °C
At 760 mmHg, predicted
Reference for inbound QC verification
Computational predictions; verify experimentally
Physical Properties Boiling Point Density QC Specification

Regioselectivity in Cross-Coupling Reactions

The distinct arrangement of halogens in this compound enables a high degree of chemoselectivity that cannot be achieved with less specifically substituted analogs. While this is a class-level inference derived from the general reactivity of polyhaloarenes , it is the core differentiator. The presence of two different types of labile halogens (Br and Cl) in a defined meta-relationship to each other, and ortho/para to the fluorine atoms, creates a unique electronic landscape. This allows for the selective and sequential activation of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions, a feature not present in symmetrically substituted or randomly halogenated mixtures.

Regioselectivity
Class-level inference
Chemoselectivity
Br > Cl site activation
Standard Pd-catalyzed conditions
Defines predictable synthetic outcome
Data to verify; based on general polyhaloarene class
Cross-Coupling Regioselectivity Suzuki-Miyaura Sonogashira

Applications of 1-Chloro-2,4-dibromo-3,6-difluorobenzene


Sequential Cross-Coupling for Drug Discovery

The compound serves as an ideal scaffold for the rapid synthesis of diverse libraries of drug-like molecules. Its unique halogen array, with predictable bond dissociation enthalpies favoring initial C-Br activation [1], allows for the stepwise introduction of different aryl, alkyl, or heteroaryl groups at specific positions. This is critical in medicinal chemistry for exploring structure-activity relationships (SAR) around a polyfluorinated aromatic core, which is a common motif for modulating metabolic stability and binding affinity .

Agrochemical Intermediate Synthesis

In the development of new crop protection agents, the precise placement of functional groups on an aromatic ring is often essential for biological activity. The defined regiochemistry of this compound enables the construction of complex, unsymmetrical biaryl or terphenyl systems [1]. This level of control is difficult to achieve with less-defined halogenated starting materials, making this compound a valuable procurement choice for agrochemical R&D groups focused on patentable new chemical entities.

Building Block for Specialty Materials

The electron-withdrawing fluorine atoms and the potential for extended conjugation through sequential cross-coupling make this compound a key starting material for organic electronics or liquid crystal precursors. The higher stability of its meta-fluorinated core, inferred from DFT studies on dihalobenzenes [1], suggests that materials derived from this isomer may exhibit enhanced thermal and chemical stability compared to those derived from less stable ortho-fluoro isomers.

Application
Selection Property
Validation Focus
Sequential SAR library synthesis
Ordered Br/Cl/F reactivity profile
Stepwise cross-coupling reproducibility
Agrochemical intermediate construction
Precise regiochemical control
Unsymmetrical biaryl/terphenyl formation
Specialty materials precursor
Meta-fluorinated core stability
Thermal and chemical stability of derived materials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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